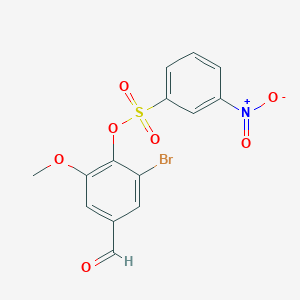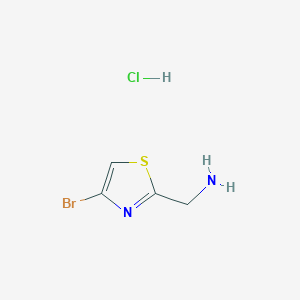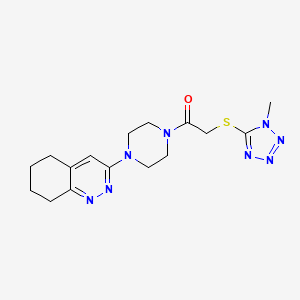
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound’s name suggests it is an organic molecule with several functional groups, including a tetrazole, a thioether, a piperazine, and a ketone.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact process would depend on the starting materials and the specific reactions used.Molecular Structure Analysis
The molecular structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy. These can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The reactivity of the compound would depend on its functional groups. For example, the tetrazole might undergo reactions typical of aromatic compounds, while the ketone could be involved in reactions like nucleophilic addition.Physical And Chemical Properties Analysis
Physical and chemical properties like melting point, boiling point, solubility, and stability could be determined experimentally. Computational methods could also be used to predict some of these properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Anticandidal Activity
A study focused on the synthesis of 14 different 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives, exploring their structures and evaluating their anticandidal activity and cytotoxic effects. Some of these compounds exhibited potent anticandidal properties with minimal cytotoxicity, indicating potential for developing new antifungal agents (Kaplancıklı et al., 2014).
Antiviral Activity
Another research avenue involved synthesizing derivatives for antiviral applications. For instance, synthesis, reactions, and evaluation of antiviral activity were conducted on 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives, showing potential in anti-HSV1 and anti-HAV-MBB activities, highlighting the role of these compounds in developing new antiviral drugs (Attaby et al., 2006).
Antimicrobial Potential
Research into novel 2-(4-allylpiperazin-1-yl)-1-(1- aryl-1H-tetrazol-5-yl)ethanone derivatives showcased their potential as antimicrobial agents. The synthesized compounds were evaluated for their antimicrobial activities, revealing that some were as effective, if not more so, than conventional medicines. This work underscores the significance of these compounds in the search for new antimicrobial drugs (Zaidi et al., 2021).
Antituberculosis and Cytotoxicity Studies
A series of 3-heteroarylthioquinoline derivatives were synthesized and evaluated for their in vitro antituberculosis activity. Among these compounds, some exhibited significant activity against Mycobacterium tuberculosis, with minimal cytotoxic effects, suggesting a promising avenue for antituberculosis therapy development (Chitra et al., 2011).
Anti-Breast Cancer Agents
In the pursuit of novel anti-breast cancer agents, a study utilized 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone as a building block for synthesizing thiazolyl(hydrazonoethyl)thiazoles. These compounds, when subjected to antitumor activity evaluation against MCF-7 tumor cells, showed promising activities, marking a significant step towards developing new treatments for breast cancer (Mahmoud et al., 2021).
Safety And Hazards
The safety and hazards associated with the compound would depend on its reactivity and biological activity. Standard lab safety procedures should be followed when handling it.
Zukünftige Richtungen
Future research could involve further studying the compound’s properties, exploring its potential uses, and optimizing its synthesis.
Please consult with a professional chemist or a relevant expert for more accurate and detailed information. This is a general analysis and might not apply to the specific compound you mentioned.
Eigenschaften
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N8OS/c1-22-16(19-20-21-22)26-11-15(25)24-8-6-23(7-9-24)14-10-12-4-2-3-5-13(12)17-18-14/h10H,2-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXQKWWWKOQZTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)sulfanyl]-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2608811.png)
![2-((6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2608812.png)
![7-benzyl-N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2608818.png)
![N1-(2-(diethylamino)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2608819.png)
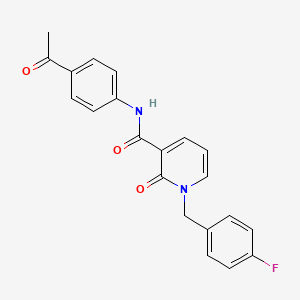
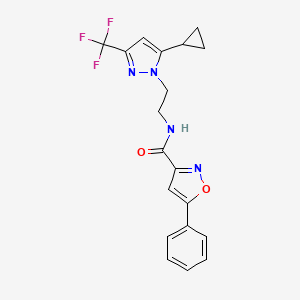
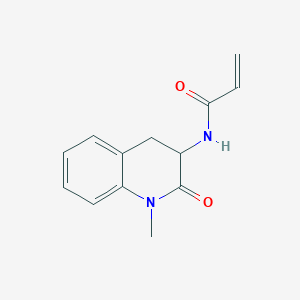
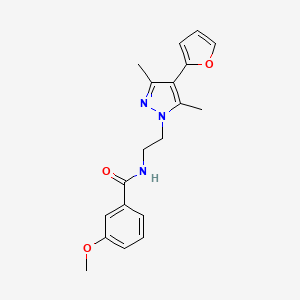
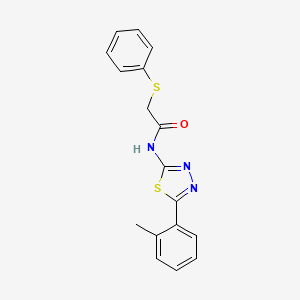
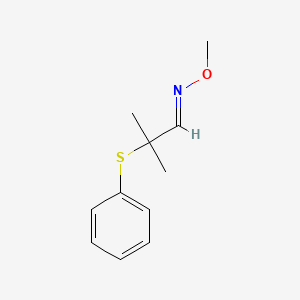
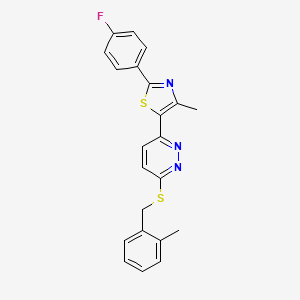
![1-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2608830.png)
